(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives are a significant class of compounds with a wide range of biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their anti-inflammatory activity . Some compounds showed the highest IC50 values for COX-1 inhibition, and demonstrated excellent COX-2 SI values .Scientific Research Applications
Synthesis and Biological Activities
Anticancer Evaluation : Novel Schiff’s bases containing thiadiazole and benzamide groups have been synthesized, demonstrating promising anticancer activity against a panel of human cancer cell lines. This highlights the compound's potential in the development of new anticancer therapies (Tiwari et al., 2017).
Anti-inflammatory and Analgesic Agents : Synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as potent COX-2 inhibitors, with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Antimicrobial Agents : A study on the synthesis of 2-phenylamino-thiazole derivatives has revealed significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Antifungal Activity : Research on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides has demonstrated varying levels of antifungal activity, suggesting their utility in developing new antifungal treatments (Saeed et al., 2008).
Chemical Synthesis and Characterization
Synthesis and Characterization : Studies on the synthesis and characterization of benzothiazole derivatives and their applications in corrosion inhibition for carbon steel demonstrate the chemical versatility and industrial application potential of such compounds (Hu et al., 2016).
Novel Synthetic Routes : Exploration of microwave-assisted synthesis techniques for thiazolylidene substituted benzamides offers a cleaner, efficient, and faster method for producing these compounds, which could be pivotal for various applications in material science and medicinal chemistry (Saeed, 2009).
Mechanism of Action
Properties
IUPAC Name |
3,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-3-4-13-14(5-9)22-16(20(13)2)19-15(21)10-6-11(17)8-12(18)7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHDFRDNVQMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)Cl)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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